Trovafloxacin (CP-99,219) is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [, , ] It is a derivative of naphthyridone, specifically 7-(3-azabicyclo[3.1.0]hexyl)-naphthyridone. [] Trovafloxacin exhibits potent antibacterial activity against a wide range of gram-positive, gram-negative, and anaerobic bacteria, including strains resistant to other antibiotics. [, , , , , , , ] This expanded spectrum of activity, coupled with its favorable pharmacokinetic properties like a long half-life enabling once-daily dosing, makes Trovafloxacin a subject of significant interest in scientific research focusing on novel antibacterial therapies. [, , , ]
Trovafloxacin is classified as a fluoroquinolone antibiotic, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is chemically identified as 1-(3S)-3-amino-1-azabicyclo[3.1.0]hexan-2-ylacetic acid. The compound is marketed under various names, including Trovan by Pfizer and Turvel by Laboratorios Almirall .
The synthesis of trovafloxacin involves several key steps that highlight its complex chemical structure:
Trovafloxacin has a complex molecular structure characterized by:
The structure includes a naphthyridine core with a trifluoromethyl group at the 7-position and an azabicyclo structure that contributes to its antibacterial activity. The presence of fluorine atoms enhances its potency against various bacterial strains .
Feature | Description |
---|---|
Ring Structure | Bicyclic system with azabicyclo[3.1.0]hexane |
Functional Groups | Trifluoromethyl, carboxylic acid |
Stereochemistry | Predominantly cis configuration |
Trovafloxacin participates in several chemical reactions that are critical for its synthesis and biological activity:
Trovafloxacin exerts its antibacterial effects primarily by inhibiting two critical enzymes:
By blocking these enzymes, trovafloxacin disrupts bacterial DNA synthesis, leading to cell death. Its mechanism is distinct from other antibiotic classes like penicillins or tetracyclines, providing an alternative treatment option for resistant bacterial strains .
Trovafloxacin exhibits several notable physical and chemical properties:
Although trovafloxacin was withdrawn from clinical use due to safety concerns, it was initially developed for treating serious bacterial infections, particularly those resistant to other antibiotics:
Despite its withdrawal from the market, research into its mechanisms continues to inform antibiotic development strategies aimed at overcoming resistance issues in bacterial pathogens .
The fluoroquinolone class emerged from nalidixic acid (1962), evolving through key structural modifications that expanded their spectrum and efficacy. Norfloxacin (1980s) introduced the C-6 fluorine atom, enhancing Gram-negative activity and systemic absorption. This paved the way for ciprofloxacin, which dominated the market due to its potency against Enterobacteriaceae and Pseudomonas aeruginosa. By the 1990s, research focused on overcoming limitations in Gram-positive and anaerobic coverage, leading to "respiratory quinolones" with improved pharmacokinetics. Trovafloxacin was developed during this era to address gaps in treating pneumococcal, staphylococcal, and anaerobic infections while retaining activity against most Gram-negative pathogens [1] [10].
Trovafloxacin (chemical name: 7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid) belongs to the fluoronaphthyridone subclass. Its molecular formula is C₂₀H₁₅F₃N₄O₃, with a molecular weight of 416.36 g/mol. The compound features three critical modifications distinguishing it from earlier quinolones [5] [10]:
Table 1: Key Structural Features of Trovafloxacin
Position | Substituent | Role in Bioactivity |
---|---|---|
C-6 | Fluorine | Enhances gyrase binding affinity and cell permeability |
C-7 | 3-Azabicyclohexyl amine | Confers activity against Streptococcus pneumoniae and anaerobes; reduces efflux |
C-8 | Unsubstituted | Avoids phototoxicity associated with halogens at this position |
N-1 | 2,4-Difluorophenyl | Optimizes lipophilicity for tissue distribution and oral bioavailability |
Synthetic routes involve a 1,3-dipolar cycloaddition to form the bicyclic amine, followed by nucleophilic displacement of a fluoro group in the naphthyridine precursor. The final compound exhibits pH-dependent solubility: highly soluble at acidic pH (<4) but poorly soluble in neutral/alkaline conditions [5] [10].
Trovafloxacin’s pharmacological profile addressed critical therapeutic challenges in the late 1990s:
Broad-Spectrum Activity: It combined potent Gram-negative coverage (MIC₉₀ ≤0.25 μg/mL against Enterobacteriaceae) with unprecedented fluoroquinolone activity against Gram-positives (MIC₉₀ = 0.12 μg/mL for Streptococcus pneumoniae, including penicillin-resistant strains) and anaerobes (MIC₉₀ = 0.5 μg/mL for Bacteroides fragilis). This made it effective for polymicrobial infections [4] [6] [9].
Unique Pharmacokinetics: Oral bioavailability reached 88% with linear kinetics. Plasma protein binding was ~76%, and the elimination half-life (9–13 hours) supported once-daily dosing. Tissue penetration exceeded plasma concentrations in lung epithelium (3:1 ratio) and inflammatory cells, critical for intracellular pathogens [3] [5].
Mechanistic Advantages: As a dual inhibitor of DNA gyrase (topoisomerase II) and topoisomerase IV, it exhibited bactericidal activity with low spontaneous mutation frequencies (10⁻⁷ to 10⁻¹⁰). This allowed retention of activity against some ciprofloxacin-resistant strains [5] [10].
Table 2: Comparative In Vitro Activity of Trovafloxacin Against Key Pathogens
Organism | Trovafloxacin MIC₉₀ (μg/mL) | Ciprofloxacin MIC₉₀ (μg/mL) | Clinical Relevance |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.06 | 0.5 | Skin/soft tissue infections |
Streptococcus pneumoniae | 0.12 | 2.0 | Community-acquired pneumonia |
Haemophilus influenzae | ≤0.008 | ≤0.015 | Exacerbations of chronic bronchitis |
Neisseria gonorrhoeae | 0.002 | 0.002 | Uncomplicated urethral/cervical gonorrhea |
Bacteroides fragilis | 0.5 | 8.0 | Intra-abdominal and pelvic infections |
Chlamydia trachomatis | 0.06 | 0.5 | Non-gonococcal urethritis and cervicitis |
Clinical trials validated its efficacy in community-acquired pneumonia (90% cure rate), pelvic inflammatory disease (97% success), and intra-abdominal infections. The drug was among the first fluoroquinolones approved for anaerobic infections due to its stability against common resistance mechanisms like efflux pumps [3] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7